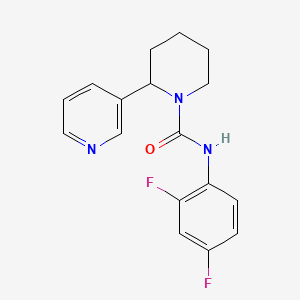
2,2'-(methylenedisulfonyl)bis(3-ethoxyacrylonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(Methylenedisulfonyl)bis(3-ethoxyacrylonitrile) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "MDSBEN" and has been synthesized using different methods.
Mechanism of Action
MDSBEN works by reacting with thiol groups in proteins, leading to crosslinking and modification of the protein structure. This mechanism of action has been used in the development of new materials and drug delivery systems. MDSBEN has also been found to have potential as an antibacterial and antifungal agent due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
MDSBEN has been found to have low toxicity and is not known to have any significant physiological effects. However, further studies are needed to fully understand the potential effects of MDSBEN on living organisms.
Advantages and Limitations for Lab Experiments
MDSBEN has several advantages for use in lab experiments, including its high yield and purity, and its ability to crosslink proteins and modify their structure. However, MDSBEN can be difficult to handle due to its sensitivity to air and moisture, and its potential reactivity with other chemicals.
Future Directions
There are several potential future directions for research on MDSBEN. One area of focus could be the development of new materials and drug delivery systems using MDSBEN as a building block. Another area of research could be the investigation of MDSBEN's potential as an antibacterial and antifungal agent, particularly in the development of new treatments for drug-resistant infections. Additionally, further studies are needed to fully understand the potential effects of MDSBEN on living organisms and to determine its safety for use in various applications.
Synthesis Methods
MDSBEN can be synthesized through various methods, including the reaction of 3-ethoxyacrylonitrile with methylene disulfide in the presence of a base, or the reaction of 3-ethoxyacrylonitrile with sulfur monochloride followed by treatment with sodium sulfide. These methods have been used to produce MDSBEN with high yield and purity.
Scientific Research Applications
MDSBEN has been found to have potential applications in various scientific research fields. It has been used as a crosslinker in polymer chemistry, as a reagent in organic synthesis, and as a building block in the design of new materials. MDSBEN has also been studied for its antibacterial and antifungal properties, as well as its potential as a drug delivery system.
properties
IUPAC Name |
(Z)-2-[[(E)-1-cyano-2-ethoxyethenyl]sulfonylmethylsulfonyl]-3-ethoxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S2/c1-3-18-7-10(5-12)20(14,15)9-21(16,17)11(6-13)8-19-4-2/h7-8H,3-4,9H2,1-2H3/b10-7-,11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXFJIYWABZOLO-BDLVGCLISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)CS(=O)(=O)C(=COCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/S(=O)(=O)CS(=O)(=O)/C(=C\OCC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-6-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5092371.png)

![2-ethoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5092383.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide trifluoroacetate](/img/structure/B5092390.png)

![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)


